molecular formula C11H10N2O B1617690 1-Naphthylurea CAS No. 6950-84-1

1-Naphthylurea

Cat. No.: B1617690
CAS No.: 6950-84-1
M. Wt: 186.21 g/mol
InChI Key: FVSUYFWWFUVGRG-UHFFFAOYSA-N
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Description

Naphthylurea appears as a gray solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.

Biochemical Analysis

Biochemical Properties

1-(Naphthalen-1-yl)urea plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols . This inhibition can lead to increased levels of epoxides, which have various biological effects, including anti-inflammatory and analgesic properties. Additionally, 1-(Naphthalen-1-yl)urea interacts with RNA virus replication machinery, potentially serving as an antiviral agent . The compound’s interactions with these enzymes and proteins highlight its potential therapeutic applications.

Cellular Effects

1-(Naphthalen-1-yl)urea influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the cytotoxic activity towards cancer cell lines, such as A-549, HL-60, MCF-7, SMMC-7721, and SW480 . The compound’s impact on these cells includes alterations in cell proliferation, apoptosis, and metabolic activity. By modulating these cellular processes, 1-(Naphthalen-1-yl)urea demonstrates potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of 1-(Naphthalen-1-yl)urea involves its binding interactions with specific biomolecules. For instance, its inhibition of soluble epoxide hydrolase (sEH) occurs through direct binding to the enzyme’s active site, preventing the conversion of epoxides to diols . This inhibition can lead to changes in gene expression and enzyme activity, resulting in various biological effects. Additionally, 1-(Naphthalen-1-yl)urea’s interaction with RNA virus replication machinery involves binding to viral proteins, disrupting their function and inhibiting viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Naphthalen-1-yl)urea can change over time due to factors such as stability and degradation. The compound’s stability in different environments can influence its long-term effects on cellular function. Studies have shown that 1-(Naphthalen-1-yl)urea can maintain its inhibitory activity over extended periods, although its effectiveness may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(Naphthalen-1-yl)urea vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 1-(Naphthalen-1-yl)urea may exhibit toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity . These dosage-dependent effects underscore the importance of determining optimal dosing regimens for therapeutic applications.

Metabolic Pathways

1-(Naphthalen-1-yl)urea is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s inhibition of soluble epoxide hydrolase (sEH) affects the metabolism of epoxides, leading to changes in the levels of these metabolites . Additionally, 1-(Naphthalen-1-yl)urea may interact with other metabolic enzymes, influencing pathways related to amino acid and lipid metabolism . These interactions highlight the compound’s potential to modulate metabolic processes.

Transport and Distribution

The transport and distribution of 1-(Naphthalen-1-yl)urea within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within various cellular compartments . Additionally, 1-(Naphthalen-1-yl)urea may bind to plasma proteins, influencing its bioavailability and distribution in tissues . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

1-(Naphthalen-1-yl)urea’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize within the cytoplasm and nucleus, where it can interact with target enzymes and proteins . This subcellular localization is essential for its activity and function, as it determines the sites of interaction and the resulting biological effects.

Properties

IUPAC Name

naphthalen-1-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSUYFWWFUVGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Record name NAPHTHYLUREA
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DSSTOX Substance ID

DTXSID1075303
Record name Urea, 1-naphthalenyl-
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Naphthylurea appears as a gray solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Record name NAPHTHYLUREA
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CAS No.

6950-84-1
Record name NAPHTHYLUREA
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Record name N-1-Naphthalenylurea
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Record name 1-NAPHTHYLUREA
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Synthesis routes and methods

Procedure details

A solution of Example C (1.66 g, 4.0 mmol) and SOCl2 (0.60 mL, 8.0 mmol) in CH3Cl (100 mL) was refluxed for 3 h and concentrated in vacuum to yield 1-{3-tert-butyl-1-[3-chloromethyl)phenyl]-1H-pyrazol-5-yl}-3-(naphthalen-1-yl)urea (1.68 g, 97%) was obtained as white powder. 1H NMR (DMSO-d6): δ 9.26 (s, 1H), 9.15 (s, 1H), 8.42-7.41 (m, 11H), 6.40 (s, 1, H), 4.85 (s, 2H), 1.28 (s, 9H). MS (ESI) m/z: 433 (M+H+).
Name
solution
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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